Dihydrochlamydocin
Description
Contextualization of Cyclic Tetrapeptides in Biosynthetic Pathways
Cyclic tetrapeptides are a class of compounds characterized by a ring structure composed of four amino acid residues linked by peptide bonds. The synthesis of these highly strained 12-membered ring structures is a challenge in synthetic chemistry due to the tendency of linear precursors to form cyclic dimers rather than the desired monomer. acs.org This difficulty arises from the strong π-character of peptide bonds, which favor an extended transoid conformation. acs.org Nature, however, has evolved efficient biosynthetic pathways to produce these complex molecules. In many cases, the biosynthesis of cyclic peptides is carried out by nonribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that act as an assembly line to build the peptide chain and catalyze its cyclization. The synthesis of cyclic tetrapeptides often involves strategies to overcome the high activation energy, such as the use of turn inducers or a two-step process involving the formation of a larger cyclic intermediate followed by ring contraction. nih.gov These compounds exhibit a wide range of biological activities and have high cell permeability, making them attractive subjects for medicinal chemistry research. nih.gov
Dihydrochlamydocin as a Fungal Secondary Metabolite
This compound is a secondary metabolite produced by fungi, specifically isolated from Verticillium sp. caltagmedsystems.co.uk Fungal secondary metabolites are a diverse group of compounds that are not essential for the normal growth and development of the fungus in a laboratory setting but are thought to provide a competitive advantage in their natural environment. mdpi.com These compounds can have various functions, including acting as toxins to ward off predators or competitors. nih.govfrontiersin.org this compound is classified as a phytotoxin and is a derivative of the histone deacetylase (HDAC) inhibitor chlamydocin. caltagmedsystems.co.ukhellobio.com Its production by fungi highlights the vast and largely untapped chemical diversity within the fungal kingdom, which continues to be a rich source for the discovery of novel bioactive compounds. nih.govrsc.org
Historical Perspectives on this compound Discovery and Characterization
The discovery of this compound is rooted in the broader history of research into histone deacetylases (HDACs) and their inhibitors. The initial connection between histone acetylation and RNA synthesis was made in 1964. nih.gov The existence of enzymes responsible for deacetylation was proposed shortly after, but the first HDAC was not isolated and characterized until 1996. nih.gov This discovery paved the way for the identification and study of various HDAC inhibitors, both natural and synthetic. This compound was identified as a cyclic tetrapeptide derivative of the known HDAC inhibitor chlamydocin. caymanchem.comcaymanchem.com Its structure was determined to be cyclo[2-methylalanyl-L-phenylalanyl-D-prolyl-(2S,9R)-2-amino-9-hydroxy-8-oxodecanoyl]. caymanchem.comcaymanchem.com Subsequent research has focused on its biological activity, revealing its ability to inhibit histone H4 peptide deacetylation in HeLa cells and to inhibit the proliferation of A7r5 rat aortic smooth muscle cells. caymanchem.comcaymanchem.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 157618-75-2 | caltagmedsystems.co.ukcaymanchem.com |
| Molecular Formula | C28H40N4O6 | caltagmedsystems.co.ukcaymanchem.com |
| Molecular Weight | 528.7 g/mol | caltagmedsystems.co.ukhellobio.comcaymanchem.com |
| Appearance | Off-white solid | caltagmedsystems.co.ukhellobio.com |
| Purity | ≥95% | hellobio.comcaymanchem.com |
| Solubility | Soluble in DMSO and ethanol | caltagmedsystems.co.ukcaymanchem.com |
| Storage | -20°C | caltagmedsystems.co.ukcaymanchem.com |
| Stability | ≥4 years at -20°C | caymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,9S,12R)-3-benzyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLDMJAFJDQSE-RYFAJOAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CCCCC[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017904 | |
| Record name | Dihydrochlamydocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52574-64-8 | |
| Record name | Dihydrochlamydocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Analysis of Dihydrochlamydocin
Advanced Spectroscopic Investigations for Solution Structure Determination
The determination of Dihydrochlamydocin's structure in a solution environment has been achieved through the application of sophisticated spectroscopic methods. nih.gov These techniques are crucial for understanding the dynamic conformational landscape of the molecule in a state that more closely resembles its biological context.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in elucidating the conformational preferences of this compound in solution. cnr.itacs.orgresearchgate.net Two-dimensional NMR techniques, in conjunction with the nuclear Overhauser effect (NOE), have been instrumental in determining the connectivity and approximate torsion angles of the peptide backbone. capes.gov.br These analyses have consistently pointed towards a bis-γ-turn conformation. capes.gov.br The application of NMR data, including coupling constants and the temperature dependence of amide proton chemical shifts, allows for the calculation of dihedral angles, which further define the solution conformation. arizona.edu The use of NMR is a well-established method for the conformational analysis of organic compounds, often complemented by other experimental and theoretical approaches. auremn.org.br
Proton Relaxation Studies and Interproton Distance Calculations
Proton relaxation studies, particularly the analysis of Nuclear Overhauser Effect (NOE) data, are fundamental for calculating interproton distances, which are critical for defining the three-dimensional structure of molecules in solution. researchgate.net For cyclic peptides like this compound, which may present a limited number of relevant NOE cross-peaks, these studies are especially important. nih.gov The accurate measurement of interproton distances from NOESY spectra requires careful consideration of experimental parameters, such as mixing times, to avoid inaccuracies arising from spin diffusion. torvergata.it The relaxation rates of protons are influenced by the local proton density, and variations in these rates can affect the accuracy of distance calculations if not properly accounted for. nih.gov Theoretical frameworks and computational methods are often employed to translate NOE intensities into precise distance constraints. researchgate.net
X-ray Crystallography and Solid-State Conformation
X-ray crystallography has provided an atomic-resolution view of this compound's conformation in the solid state, offering a static picture that complements the dynamic information from solution-state studies. karger.com This technique is indispensable for the precise determination of bond lengths, bond angles, and torsional angles.
Stereochemical Characterization in the Vicinity of the Epoxide Ring
The stereochemistry around the epoxide ring is a critical aspect of this compound's structure. nih.gov The epoxide, a three-membered ring containing two carbon atoms and one oxygen atom, introduces significant ring strain, making it a highly reactive functional group. wikipedia.org The stereochemical configuration of the epoxide and its adjacent stereocenters can influence the regioselectivity of its ring-opening reactions. ahievran.edu.trnih.gov The preparation of epoxides from alkenes often proceeds with specific stereochemical outcomes. youtube.com
Computational Approaches to this compound Conformation
Computational methods, including molecular mechanics and molecular dynamics simulations, have been employed to explore the conformational landscape of this compound. gla.ac.uk These theoretical calculations help in understanding the relative energies of different conformations and can predict the most stable structures. arizona.edu By constructing a potential energy surface through systematic changes in dihedral angles, the various possible conformers can be identified. auremn.org.br These computational studies are often used in conjunction with experimental data from NMR and X-ray crystallography to build a comprehensive model of the molecule's structure and dynamics. arizona.edu
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the structural, dynamical, and thermodynamical properties of molecular systems at an atomic level. mdpi.combiorxiv.org This technique is particularly valuable for exploring the conformational ensembles of peptides and proteins, which are often too dynamic to be fully captured by static experimental methods alone. mdpi.comnih.gov For a cyclic peptide like this compound, MD simulations can provide profound insights into its flexibility, the stability of its determined structure, and the potential for alternative, energetically accessible conformations that may exist in solution. nih.gov
The starting point for MD simulations is typically an experimentally determined structure, such as one derived from a single-crystal X-ray study, which has been performed for this compound. researchgate.net From this initial structure, simulations can reveal the dynamic motions of the peptide, from small side-chain movements to larger backbone rearrangements. mdpi.com However, exploring the vast conformational space efficiently is a significant challenge due to the presence of numerous local energy minima separated by high energy barriers. arxiv.org
To overcome this, enhanced sampling methods are often required. nih.govarxiv.org Techniques like Replica Exchange Solute Tempering (REST) are powerful approaches for efficiently sampling the conformational space of complex biomolecules. arxiv.org Hybrid simulation methods, which combine fast analytical approaches like normal mode analysis (NMA) with computationally intensive all-atom MD, can also rapidly sample large-scale conformational changes at full atomic resolution. frontiersin.org Such methods generate a diverse set of conformers that can be refined and analyzed to provide a comprehensive picture of the peptide's dynamic behavior. frontiersin.org
Theoretical Studies on Peptide Bond Isomerism and Turn Structures
The conformation of a peptide backbone is largely defined by its torsion angles and the isomerism of its peptide bonds. While the trans isomer of a peptide bond is strongly favored in linear peptides, the cis configuration can become significant in cyclic peptides due to ring strain. conicet.gov.ar Theoretical studies using methods like density functional theory (DFT) are employed to investigate the mechanisms and energetics of isomerization and peptide bond cleavage. researchgate.net
Table 1: Thermodynamic Parameters for trans-to-cis Isomerization of a Model Prolyl Peptide Bond
| Solvent | ΔH° (kcal/mol) | -TΔS° (kcal/mol at 298 K) | ΔG° (kcal/mol at 298 K) |
| Aqueous Buffer | 0.53 ± 0.03 | -0.01 ± 0.03 | 0.52 ± 0.04 |
| Toluene | 0.58 ± 0.03 | 0.00 ± 0.03 | 0.58 ± 0.04 |
| Data derived from van't Hoff analysis of Ac-Gly-[β,γ-¹³C]Pro–OMe. nih.gov |
These fundamental thermodynamic properties govern the likelihood of specific local structures. A key structural motif found in this compound is the γ-turn. umich.edu A γ-turn is a type of reverse turn that allows a polypeptide chain to reverse its direction using only three amino acid residues. researchgate.netumich.edu It is characterized by a hydrogen bond between the carbonyl group of residue i and the amide hydrogen of residue i+2, forming a seven-membered ring structure. researchgate.netsci-hub.se Theoretical normal mode analyses have been performed on various types of γ-turns to correlate their vibrational spectra with their specific structures, aiding in their experimental identification. umich.edu
Comparative Conformational Studies with Related Cyclic Peptides
To better understand the structural principles of this compound, it is useful to compare its conformation with that of related cyclic peptides and their engineered analogs.
Analysis of Reverse Turn Structures in this compound and Analogs
The conformation of this compound, which contains a γ-turn, serves as a benchmark for analyzing other cyclic tetrapeptides. researchgate.netumich.edu A notable analog is HC-toxin, a cyclic tetrapeptide from Helminthosporium carbonum. Conformational studies of HC-toxin using two-dimensional NMR spectroscopy revealed a structure consistent with the bis-γ-turn conformation previously reported for this compound, highlighting a conserved structural motif between these natural products. capes.gov.br
The predictable nature of reverse turns has led to the rational design of cyclic tetrapeptides (CTPs) as minimalist scaffolds for these structures. wustl.edu For instance, CTPs based on heterochiral dipeptides, such as cyclo-(D-Pro-L-Pro-D-Pro-L-Pro), have been evaluated as reverse-turn mimics using density functional theory (DFT) calculations and molecular dynamics simulations. wustl.edu These studies show that different conformations can be selectively stabilized by substitutions on the proline rings, and that the small, constrained 12-membered ring limits conformational interconversions. wustl.edu The ability to engineer specific turn structures in analogs provides insight into the forces that stabilize the native conformation of this compound. wustl.eduscispace.com
Table 2: Comparison of this compound and Related Analogs
| Compound | Key Structural Feature | Method of Analysis | Reference |
| This compound | Contains γ-turn | X-ray Crystallography | researchgate.netumich.edu |
| HC-toxin | Bis-γ-turn conformation | 2D NMR Spectroscopy | capes.gov.br |
| Cyclo-(D-Pro-L-Pro-D-Pro-L-Pro) | Engineered β-turn scaffold | DFT, MD Simulations | wustl.edu |
| For-Met-Aib-Phe-OMe | Folded γ-turn conformation | ¹H-NMR, ¹³C-NMR, IR Spectroscopy | scispace.com |
Examination of Peptide Aggregation Behavior
The aggregation of peptides is a phenomenon deeply connected to their conformation. scispace.com While peptides with an extended conformation are often prone to self-associate into β-sheet structures, those that adopt a folded conformation, such as one involving a γ-turn, may exhibit different aggregation propensities. scispace.com The influence of backbone conformation on the ease of peptide aggregation has been demonstrated in studies of chemotactic tripeptide analogs. scispace.com
The study of peptide aggregation involves a suite of spectroscopic and biophysical techniques to monitor the process in a concentration- and time-dependent manner. mdpi.com Fluorescence spectroscopy using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can be used to determine the critical aggregation concentration (CAC), which is the concentration above which peptides begin to form ordered aggregates with hydrophobic cores. biorxiv.orgnih.gov Dyes such as Congo Red and Thioflavin T (ThT) are classic tools used to detect the formation of β-sheet-rich amyloid-like fibrils. biorxiv.orgnih.gov While specific aggregation studies on this compound are not detailed in the literature, its inherent γ-turn structure would be a primary factor governing its intermolecular association behavior, likely differentiating it from peptides that readily form β-sheet aggregates. scispace.com
Table 3: Common Experimental Techniques for Studying Peptide Aggregation
| Technique | Probe/Method | Information Obtained | Reference |
| Fluorescence Spectroscopy | 1,6-Diphenyl-1,3,5-hexatriene (DPH) | Critical Aggregation Concentration (CAC) | biorxiv.orgnih.gov |
| Fluorescence Spectroscopy | Thioflavin T (ThT) Assay | Kinetics of amyloid fibril formation | biorxiv.orgnih.gov |
| UV-Visible Spectroscopy | Congo Red Staining | Presence of β-sheet rich domains | biorxiv.org |
| Circular Dichroism (CD) | Far-UV spectra | Conformational changes (e.g., random coil to β-sheet) | mdpi.com |
Biosynthetic Pathways of Dihydrochlamydocin
Origin and Producing Organisms: Pochonia chlamydosporia and Other Fungal Sources
Dihydrochlamydocin, along with its closely related analogue chlamydocin, was first isolated from the culture filtrates of the fungus Diheterospora chlamydosporia. nih.govnih.gov Subsequent taxonomic revisions have reclassified this fungus, and Diheterospora chlamydosporia is now recognized as a synonym for Pochonia chlamydosporia (Goddard) Zare & W. Gams. annualreviews.org Therefore, Pochonia chlamydosporia is the primary reported producer of this natural product. brin.go.id
This fungus is known for its role as a facultative parasite of nematode eggs, and its production of various secondary metabolites is a subject of ongoing research. asm.orgfrontiersin.org While P. chlamydosporia produces a range of bioactive compounds, including polyketides like radicicol, this compound belongs to the class of non-ribosomally synthesized peptides. nih.gov To date, Pochonia chlamydosporia remains the principal fungal source documented for the production of this compound.
Enzymology of this compound Biosynthesis
The intricate structure of this compound points to a biosynthetic pathway orchestrated by a multi-domain enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS). NRPSs are large, modular enzymes that assemble peptides in a production-line fashion, independent of the ribosome. rsc.orgasm.org Although the specific enzymes for this compound have not been isolated and characterized, their functions can be inferred from the molecule's structure and established NRPS biochemistry.
The biosynthesis would require a four-module NRPS, with each module responsible for the incorporation of one of the four amino acid residues: L-phenylalanine, D-proline, α-aminoisobutyric acid (Aib), and the non-proteinogenic amino acid, (2S,9S)-2-amino-8-oxo-9,10-epoxy-decanoic acid (Aoe). nih.govnih.gov
The key enzymatic domains predicted to be involved are:
Adenylation (A) domains: Responsible for recognizing and activating each specific amino acid precursor with ATP to form an aminoacyl-AMP intermediate.
Thiolation (T) domains (or Peptidyl Carrier Proteins, PCP): Covalently bind the activated amino acids via a 4'-phosphopantetheine (B1211885) (Ppant) arm.
Condensation (C) domains: Catalyze the formation of peptide bonds between the amino acids held on adjacent T domains.
Epimerization (E) domain: A specialized domain required to convert L-proline to the D-proline isomer found in the final molecule.
Thioesterase (TE) domain: The terminal domain that catalyzes the release of the assembled tetrapeptide from the NRPS enzyme, often facilitating the head-to-tail cyclization to form the macrolactam ring.
Furthermore, the biosynthesis of the unique Aoe residue itself requires a set of dedicated tailoring enzymes, likely encoded within the same gene cluster. These enzymes would be responsible for its multi-step assembly from primary metabolic precursors, followed by the final oxidation and epoxidation steps. beilstein-journals.org
| Putative Domain/Enzyme Type | Predicted Function in this compound Biosynthesis |
| NRPS Module 1 (A, T, C domains) | Activation and incorporation of the first amino acid (e.g., Aib). |
| NRPS Module 2 (A, T, C domains) | Activation and incorporation of the second amino acid (e.g., L-Phenylalanine). |
| NRPS Module 3 (A, T, C, E domains) | Activation and incorporation of L-proline and its subsequent epimerization to D-proline. |
| NRPS Module 4 (A, T, C domains) | Activation and incorporation of the Aoe precursor. |
| Thioesterase (TE) Domain | Catalysis of peptide chain release and macrocyclization. |
| Aoe Biosynthesis Enzymes | A dedicated enzymatic sub-pathway for the synthesis of the (2S,9S)-2-amino-8-oxo-9,10-epoxy-decanoic acid precursor. |
This table represents a theoretical model of the enzymology based on known NRPS biosynthetic logic, as the specific enzymes for this compound have not been experimentally characterized.
Genetic Basis of Biosynthesis: Biosynthetic Gene Cluster (BGC) Analysis
The genes encoding the NRPS and associated tailoring enzymes for a specific natural product are typically organized together on the chromosome in a contiguous block known as a Biosynthetic Gene Cluster (BGC).
Identification and Characterization of Putative Gene Clusters
As of late 2024, the complete biosynthetic gene cluster responsible for this compound production in Pochonia chlamydosporia has not been fully identified, sequenced, or characterized in published scientific literature.
However, preliminary evidence suggests its existence. Research into the related HC-toxin from Cochliobolus carbonum led to the use of degenerate PCR primers based on conserved motifs in cyclic peptide synthetase genes. These primers were used to amplify a genomic sequence from Diheterospora chlamydosporia (P. chlamydosporia) that showed homology to HTS1, the central NRPS gene for HC-toxin biosynthesis. annualreviews.orgresearchgate.net This finding strongly supports the presence of a large, multi-domain NRPS gene in P. chlamydosporia for cyclic tetrapeptide synthesis, but a full characterization of the surrounding genes in the cluster is still required.
Comparative Genomics of this compound and Related BGCs
A comparative genomic analysis of the this compound BGC with gene clusters for other cyclic tetrapeptides (e.g., HC-toxin, apicidin, tentoxin) is not possible at this time. Such an analysis is contingent upon the complete identification and annotation of the this compound BGC.
Gene Annotation and Functional Predictions within the BGC
Detailed annotation and functional prediction of genes within the this compound BGC cannot be provided, as the cluster has not yet been defined in the literature.
Precursor Incorporation and Metabolic Labeling Studies
The constituent building blocks of this compound have been identified through the structural elucidation of the final molecule. These are L-phenylalanine, D-proline, α-aminoisobutyric acid, and the Aoe residue. nih.gov However, specific metabolic labeling or precursor feeding studies using isotopically labeled compounds to experimentally verify this pathway in Pochonia chlamydosporia have not been reported. Such studies would be essential to definitively trace the metabolic origins of each component, particularly for the complex Aoe side chain, and to confirm the sequence of assembly by the NRPS.
Regulation of this compound Biosynthesis in Microbial Systems
The production of this compound, a cyclic tetrapeptide with notable biological activities, is intricately regulated within its producing microorganism, the fungus Pochonia chlamydosporia (formerly known as Diheterospora chlamydosporia). While the specific regulatory mechanisms governing the this compound biosynthetic gene cluster (BGC) have not been fully elucidated, the broader understanding of secondary metabolism regulation in P. chlamydosporia and other filamentous fungi provides a framework for its likely control. This regulation is multifactorial, involving a hierarchy of global and pathway-specific regulators, as well as responses to various environmental cues.
The biosynthesis of secondary metabolites in fungi is often orchestrated by a complex interplay of genetic and environmental factors. secondarymetabolites.orgmdpi.comresearchgate.net In Pochonia chlamydosporia, transcriptomic analyses have revealed that a significant portion of its genome is dedicated to producing a diverse array of secondary metabolites. These studies have highlighted the dynamic nature of gene expression, particularly the upregulation of transcription factors and secondary metabolite BGCs during the fungus's interaction with its environment and hosts, such as nematodes.
A key aspect of fungal secondary metabolism is the organization of biosynthetic genes into clusters, which allows for co-regulation. researchgate.net While the specific BGC for this compound has yet to be characterized, P. chlamydosporia is known to harbor several BGCs, including those responsible for the production of other secondary metabolites like radicicol. researchgate.netacs.orgasm.org The regulation of these clusters likely involves a combination of broad-spectrum global regulators and pathway-specific transcription factors.
One of the most well-studied global regulators of secondary metabolism in filamentous fungi is the protein LaeA. mdpi.com This protein is part of the velvet complex, which plays a crucial role in coordinating fungal development and secondary metabolism in response to light. mdpi.com Studies on various fungi have demonstrated that LaeA can activate silent BGCs, leading to the production of novel compounds. researchgate.net The presence and functional role of LaeA and its interacting partners in P. chlamydosporia suggest a high probability that it also influences the expression of the this compound BGC. mdpi.combiorxiv.orgbiorxiv.orgresearchgate.net Overexpression of LaeA in other fungi has been shown to upregulate cryptic gene clusters, hinting at a potential strategy for enhancing this compound yield. researchgate.net
In addition to global regulators, pathway-specific transcription factors, often located within the BGC itself, provide a more direct level of control. These factors typically bind to the promoter regions of the biosynthetic genes within the cluster, thereby controlling their transcription. While the specific transcription factors for the this compound BGC are unknown, the general model of fungal secondary metabolite regulation strongly supports their existence and critical role. mdpi.com
Environmental factors also play a significant role in modulating the production of secondary metabolites in P. chlamydosporia. The expression of virulence-related genes, such as the serine protease VCP1, is known to be influenced by the availability of carbon and nitrogen sources, as well as the ambient pH. plos.org It is highly probable that the biosynthesis of this compound is similarly responsive to nutritional and environmental signals. The fungus must integrate these signals to balance its growth, development, and the production of secondary metabolites, which are often synthesized under specific stress conditions or during particular life cycle stages. nih.govfrontiersin.org For instance, the production of secondary metabolites can be a response to competition with other microorganisms in its ecological niche. researchgate.net
The endophytic nature of P. chlamydosporia adds another layer of regulatory complexity. mdpi.commdpi.com During its interaction with plant roots, the fungus has been shown to alter the expression of both its own and the host plant's genes. mdpi.comcnr.it Transcriptomic data from P. chlamydosporia colonizing plant roots revealed the expression of numerous secondary metabolism pathway core genes, indicating that the endophytic lifestyle can trigger the production of these compounds. This suggests that signals from the plant host could be a key factor in inducing this compound biosynthesis.
Synthetic Chemistry of Dihydrochlamydocin and Its Analogs
Total Synthesis Strategies for Dihydrochlamydocin
The total synthesis of this compound, a formidable challenge due to its constrained 12-membered ring and multiple stereocenters, has been a subject of significant research. These synthetic endeavors have not only made this and related compounds accessible for biological studies but have also spurred advancements in peptide and stereoselective chemistry.
Stereoselective Approaches and Methodological Advancements
A landmark in the synthesis of this compound was the stereoselective total synthesis reported by Schmidt and coworkers. ias.ac.inresearchgate.net Their approach established a foundation for subsequent work in the field. The strategies employed often revolve around the careful construction of the unique amino acid residue, (2S,9R)-2-amino-9-hydroxy-8-oxodecanoyl (Ahoda), and the macrocyclization of a linear tetrapeptide precursor.
Methodological advancements have focused on achieving high stereocontrol during the formation of the two stereocenters in the Ahoda side chain. This has been accomplished through various means, including the use of chiral pool starting materials and asymmetric reactions. For instance, the configuration at the C2 position is often derived from enantiomerically pure amino acids like allylglycine or glutamic acid, while the stereochemistry at the C9 position can be established using derivatives of lactic acid or glyceraldehyde. researchgate.net The development of efficient coupling reagents and cyclization conditions has also been crucial to minimize epimerization and improve the yields of the sterically demanding macrocyclization step. researchgate.netresearchgate.net The incorporation of turn-inducing elements like D-proline is a key strategy to pre-organize the linear precursor into a conformation amenable to cyclization. researchgate.netsci-hub.semdpi.com
Key Synthetic Intermediates and Reaction Pathways
The synthesis of this compound hinges on the preparation of several key intermediates. A critical component is the protected form of the (2S,9R)-2-amino-9-hydroxy-8-oxodecanoyl (Ahoda) residue. researchgate.netnii.ac.jp The synthetic route to this intricate amino acid often involves multiple steps to install the hydroxyl and keto functionalities with the correct stereochemistry.
Another crucial intermediate is the linear tetrapeptide precursor, which is assembled through standard peptide coupling techniques. The choice of protecting groups for the amino acid residues is critical to ensure compatibility with subsequent reaction conditions and to allow for selective deprotection prior to cyclization. The sequence of the linear precursor can also significantly impact the efficiency of the macrocyclization step. researchgate.net
The final key transformation is the intramolecular cyclization to form the 12-membered ring. This step is notoriously challenging due to the inherent strain of the cyclic tetrapeptide backbone. researchgate.net High-dilution conditions are typically employed to favor the intramolecular reaction over intermolecular polymerization. Various coupling reagents have been investigated to facilitate this difficult ring-closure. researchgate.net
Table 1: Key Reaction Types in the Total Synthesis of this compound
| Reaction Type | Purpose | Key Considerations |
| Asymmetric Synthesis | Establishment of stereocenters in the Ahoda side chain | Choice of chiral auxiliaries or catalysts |
| Peptide Coupling | Assembly of the linear tetrapeptide precursor | Prevention of racemization, selection of appropriate coupling reagents |
| Macrocyclization | Formation of the 12-membered cyclic peptide backbone | High dilution, effective coupling reagents, minimization of epimerization |
| Protecting Group Chemistry | Masking and unmasking of functional groups | Orthogonality and stability of protecting groups |
Design and Synthesis of this compound Structural Analogs
The core structure of this compound has served as a template for the design and synthesis of a multitude of structural analogs. These efforts are aimed at exploring structure-activity relationships (SAR) and improving the pharmacological properties of the parent compound.
Modifications of the Cyclic Tetrapeptide Scaffold
Modifications to the cyclic tetrapeptide backbone have been a primary focus of analog design. These changes can significantly influence the conformation of the macrocycle and, consequently, its biological activity. Strategies include altering the ring size, replacing amide bonds with isosteres, and introducing different amino acid residues. sci-hub.se For example, replacing an α-amino acid with a β-amino acid expands the ring to a 13-membered macrocycle, which can lead to a less strained and more conformationally defined structure. researchgate.net
N-methylation of the amide bonds is another common modification that can enhance membrane permeability and metabolic stability by reducing the number of hydrogen bond donors and restricting conformational flexibility. mdpi.com The synthesis of these modified scaffolds often requires the development of new synthetic routes to accommodate the altered building blocks and cyclization precursors.
Introduction of Non-Proteinogenic Amino Acids for Conformational and Activity Modulation
The incorporation of non-proteinogenic amino acids (NPAAs) offers a powerful tool for fine-tuning the properties of this compound analogs. NPAAs can introduce novel side chains, alter the backbone conformation, and improve metabolic stability. nih.gov The introduction of NPAAs can be used to probe interactions with biological targets and to develop analogs with enhanced potency and selectivity. nih.govnih.gov
For instance, replacing proteinogenic amino acids with their D-enantiomers or with other unnatural amino acids can induce specific turns in the peptide backbone, thereby pre-organizing the molecule into a bioactive conformation. sci-hub.se The synthesis of peptides containing NPAAs follows standard peptide synthesis protocols, with the main challenge being the synthesis of the NPAA building blocks themselves. wikipedia.org
Table 2: Examples of Modifications in this compound Analogs
| Modification Type | Example | Purpose |
| Scaffold Modification | Replacement of an α-amino acid with a β-amino acid | Alter ring size and conformation, reduce strain |
| Scaffold Modification | N-methylation of amide bonds | Enhance permeability and stability |
| Non-Proteinogenic Amino Acid | Incorporation of D-amino acids | Induce specific backbone conformations |
| Non-Proteinogenic Amino Acid | Introduction of novel side chains | Explore new interactions with biological targets |
Semi-synthetic Derivatization of this compound
Semi-synthesis provides a more direct route to novel this compound analogs by chemically modifying the natural product itself. nih.govnih.goveupati.eu This approach is particularly useful for introducing functionalities that are difficult to incorporate during a total synthesis.
Derivatization efforts have often focused on the functional groups of the Ahoda side chain. For example, the hydroxyl group can be a site for esterification or etherification to introduce new chemical entities. The ketone functionality can also be modified, for instance, through reduction or conversion to other functional groups. These modifications can have a profound impact on the biological activity of the resulting compounds. The development of semi-synthetic strategies requires careful consideration of the reactivity of the different functional groups within the complex this compound molecule to achieve selective transformations.
Methodologies for Macrocyclization in Cyclic Peptide Synthesis
The construction of the macrocyclic framework is a pivotal and often challenging step in the total synthesis of cyclic peptides like this compound. The process, known as macrocyclization, involves the intramolecular formation of a large ring from a linear precursor. The success of this step is highly dependent on factors such as the choice of cyclization strategy, the nature of the activating reagents, reaction conditions, and the sequence of the linear peptide, which influences its conformational pre-disposition for ring closure. For cyclic tetrapeptides such as this compound, the inherent ring strain and the tendency for intermolecular side reactions, like dimerization and oligomerization, present significant synthetic hurdles.
The primary methodologies for the macrocyclization in the synthesis of this compound and its analogs revolve around the formation of an amide bond (macrolactamization). This approach mimics the natural peptide linkage and is a common strategy for cyclic peptides.
Macrolactamization Strategies
Macrolactamization is the intramolecular reaction between a terminal amine group and an activated terminal carboxylic acid of a linear peptide precursor to form an amide bond and close the ring. The efficiency of this process is often low due to the high entropic barrier of bringing the two ends of a flexible linear molecule together. To overcome this, high-dilution conditions are typically employed to favor the intramolecular reaction over intermolecular polymerization.
In the context of this compound synthesis, a key strategy involves the careful selection of the cyclization site. The choice of which amide bond to form during the macrocyclization step can significantly impact the yield and stereochemical integrity of the final product.
A significant contribution to the synthesis of this compound was made by Schmidt and his collaborators. In their stereoselective total synthesis, they investigated the cyclization of a linear tetrapeptide precursor. The crucial macrocyclization step was achieved through the formation of the amide bond between L-phenylalanine and L-proline.
The linear precursor, H-Phe-Pro-Aib-L-2-amino-9-oxo-10,11-dehydrocaprinoyl-methylester, was activated at the carboxylic acid terminus and cyclized under specific conditions. The choice of coupling reagents is critical in minimizing side reactions, particularly epimerization at the activated C-terminal amino acid.
Detailed research findings from the synthesis of this compound and related cyclic peptides highlight the importance of the coupling reagent and reaction conditions. For instance, the use of phosphonium (B103445) or uranium-based reagents is common in modern peptide cyclization.
The following table summarizes a representative macrolactamization approach used in the synthesis of a this compound precursor:
| Linear Precursor | Cyclization Site | Coupling Reagent | Solvent | Temperature | Yield | Reference |
| H-Phe-Pro-Aib-L-2-amino-9-oxo-10,11-dehydrocaprinoyl-methylester | Phe-Pro | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Dichloromethane (CH₂Cl₂) | Room Temperature | Moderate | Schmidt et al. |
It is noteworthy that in the synthesis of analogs or other related natural cyclic peptides, different coupling reagents and conditions have been explored to optimize the cyclization yield. For example, in the synthesis of HC-Toxin, another cyclic tetrapeptide, a double deprotection-cyclization procedure was developed using bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) as the cyclization reagent. researchgate.net
The conformational preference of the linear precursor plays a crucial role in the success of macrocyclization. The presence of turn-inducing elements, such as proline or α-aminoisobutyric acid (Aib), can pre-organize the linear peptide into a conformation that is amenable to cyclization, thereby increasing the effective molarity and favoring the desired intramolecular reaction. uni-kiel.de In this compound, both proline and Aib are present, which likely facilitates the adoption of a pseudo-cyclic conformation of the linear precursor, aiding the final ring-closing step.
Further advancements in macrocyclization methodologies that could be applied to this compound analogs include the use of enzyme-mediated cyclization and various metal-catalyzed ring-closing reactions. researchgate.netresearchgate.net These modern techniques offer potential advantages in terms of efficiency, selectivity, and milder reaction conditions.
Molecular Mechanisms of Action of Dihydrochlamydocin
Dihydrochlamydocin as a Histone Deacetylase (HDAC) Inhibitor
This compound, a cyclic tetrapeptide, is recognized for its activity as a histone deacetylase (HDAC) inhibitor. medchemexpress.comszabo-scandic.com HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. mdpi.comnih.gov This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. mdpi.com By inhibiting HDACs, this compound helps maintain a state of histone hyperacetylation, which is linked to the activation of gene expression. nih.gov
The inhibition of HDACs by compounds like this compound is a significant area of research, as aberrant HDAC activity has been implicated in a variety of diseases. mdpi.comnih.gov The general mechanism for many HDAC inhibitors involves interacting with the zinc ion (Zn²⁺) present in the active site of the classical HDAC enzymes (Classes I, II, and IV), thereby blocking the catalytic activity. mdpi.comnih.govresearchgate.net This interference prevents the enzyme from deacetylating its substrates. researchgate.net
Specificity and Selectivity Profiling of HDAC Isoforms
The human HDAC family is composed of several isoforms grouped into different classes: Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11). nih.govmdpi.com These isoforms can have distinct biological functions and tissue distribution. mdpi.com Therefore, the selectivity of an HDAC inhibitor for specific isoforms is a critical determinant of its biological effects and therapeutic potential.
To determine the specificity of an inhibitor, researchers typically perform biochemical assays using a panel of purified recombinant human HDAC enzymes. plos.org These assays measure the inhibitor's potency (often as an IC50 value) against each isoform, revealing its selectivity profile. plos.orgpromega.com
Biochemical Characterization of HDAC Inhibition Kinetics
The biochemical characterization of an HDAC inhibitor involves understanding its kinetic profile, which describes how it interacts with the enzyme over time. This can include determining whether the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, or uncompetitive. This level of detailed kinetic analysis for this compound is not explicitly detailed in the provided search results. However, general principles of HDAC inhibition kinetics can be discussed.
HDAC inhibitors can exhibit different kinetic profiles. For example, some compounds may show a non-linear reaction kinetics profile, which could suggest allosteric modulation—binding to a site other than the active site to influence the enzyme's conformation and activity. scbt.com The kinetic profile provides insights into how the inhibitor modulates the epigenetic landscape and cellular processes. scbt.com Understanding these kinetics is crucial for optimizing the compound's efficacy and can inform the design of more potent and selective inhibitors.
Molecular Interactions with Target Enzymes
The inhibitory activity of this compound at the molecular level is governed by its specific interactions with the HDAC enzyme's active site. These interactions are dictated by the three-dimensional structure of both the inhibitor and the enzyme.
Hydrophobic Interactions and Steric Hindrance at the Active Site
This compound's ability to inhibit HDACs is partly due to hydrophobic interactions within the enzyme's active site. scbt.com The active site of HDACs contains a narrow, hydrophobic channel. ekb.eg The structural conformation of this compound allows it to fit within this channel, establishing favorable hydrophobic contacts that contribute to its binding affinity. scbt.com
Furthermore, the specific shape and size of this compound can create steric hindrance, which physically blocks the substrate from accessing the catalytic machinery of the enzyme. scbt.com This steric clash can significantly influence the enzyme's catalytic efficiency. scbt.com The interplay between the inhibitor's structure and the active site's topology is a key factor in its inhibitory potency. rsc.org
Role of π-π Stacking with Aromatic Residues in Inhibitory Potency
π-π stacking is a non-covalent interaction between aromatic rings. wikipedia.org In the context of HDAC inhibition, these interactions can occur between the aromatic moieties of the inhibitor and the aromatic side chains of amino acid residues, such as phenylalanine (Phe) and tryptophan (Trp), that line the active site tunnel of the enzyme. nih.govnih.gov
For this compound, the presence of aromatic components allows it to engage in π-π stacking interactions with aromatic residues within the HDAC active site. scbt.com This type of interaction enhances the compound's inhibitory potency by providing additional stabilizing forces to the enzyme-inhibitor complex. scbt.comrsc.org The ability to form these π-π stacking interactions is a recognized feature that contributes to the high affinity of many HDAC inhibitors. mdpi.com
Comparative Analysis of Mechanism of Action with Other Histone Deacetylase Inhibitors
This compound belongs to a broader class of compounds known as histone deacetylase inhibitors (HDACis), which are categorized based on their chemical structures and their selectivity towards different HDAC isoforms. There are several classes of HDAC enzymes, with the "classical" zinc-dependent HDACs being the primary targets for most inhibitors. nih.gov
A key point of comparison among HDACis is their mechanism of binding to the HDAC active site. Many well-known HDAC inhibitors, such as Vorinostat (SAHA) and Trichostatin A (TSA), are hydroxamic acid derivatives. nih.govscienceopen.com These compounds typically chelate the zinc ion (Zn²⁺) in the active site of the HDAC enzyme, which is crucial for its catalytic activity. researchgate.net
In contrast, this compound exhibits a distinct binding mechanism. Its inhibitory potency is enhanced by its ability to engage in hydrophobic interactions and π-π stacking with aromatic residues in the enzyme's active site. scbt.com This provides a nuanced approach to HDAC inhibition compared to the direct zinc chelation typical of hydroxamates.
The selectivity for different HDAC isoforms is another critical distinguishing feature. HDAC inhibitors can be "pan-inhibitors," which target multiple HDAC isoforms across different classes, or "isoform-selective" inhibitors, which target specific HDAC enzymes. researchgate.net For example, Vorinostat is considered a pan-inhibitor, affecting class I and II HDACs. scienceopen.compagepress.org Romidepsin, a cyclic peptide, shows selectivity for class I HDACs. frontiersin.org While this compound is noted as a potent, non-selective HDAC inhibitor, its unique binding properties may offer a different spectrum of activity and downstream effects compared to other pan-inhibitors like Trichostatin A. nih.govabcam.co.jpabcam.cn
The following table provides a comparative overview of this compound and other notable HDAC inhibitors.
| Feature | This compound | Trichostatin A (TSA) | Vorinostat (SAHA) | Romidepsin |
| Chemical Class | Cyclic tetrapeptide derivative hellobio.com | Hydroxamic acid nih.gov | Hydroxamic acid scienceopen.com | Cyclic depsipeptide frontiersin.org |
| Binding Mechanism | Hydrophobic interactions, π-π stacking scbt.com | Zinc chelation researchgate.net | Zinc chelation researchgate.net | Zinc chelation |
| HDAC Selectivity | Non-selective inhibitor abcam.co.jpabcam.cn | Pan-inhibitor nih.gov | Pan-inhibitor (Class I, II) pagepress.org | Class I selective frontiersin.org |
| Primary Effect | Histone hyperacetylation, cytostatic activity medchemexpress.comnih.gov | Histone hyperacetylation, cell differentiation nih.gov | Cell cycle arrest, apoptosis scienceopen.com | Cell cycle arrest, apoptosis |
This comparative analysis highlights the diversity within the HDAC inhibitor class. While the overarching outcome—histone hyperacetylation and subsequent changes in gene expression—is common, the specific molecular interactions and isoform selectivity of compounds like this compound lead to distinct biological profiles.
Preclinical Biological Activities and Cellular Efficacy Studies
Cytostatic Activity Investigations
The cytostatic properties of Dihydrochlamydocin, which involve the inhibition of cell growth and proliferation, have been observed in different cell lines.
Research has shown that this compound exhibits potent cytostatic activity against mastocytoma cells. medchemexpress.com Mastocytomas are tumors involving mast cells, which are immune cells that can proliferate abnormally in the condition known as mastocytosis. nih.govnih.gov The ability of this compound to halt the proliferation of these cancer cells highlights its potential as a subject for further oncological research. medchemexpress.com
This compound has been documented to inhibit the proliferation of A7r5 rat aortic smooth muscle cells. caymanchem.combioscience.co.uk Specifically, at a concentration of 1 µM, this compound effectively curtails the growth of these cells. caymanchem.comcaymanchem.combioscience.co.uk The A7r5 cell line, derived from the embryonic thoracic aorta of a rat, is a common model for studying cardiovascular physiology and the behavior of vascular smooth muscle. ebiohippo.comnih.gov
Table 1: Cytostatic Activity of this compound
| Cell Line | Species of Origin | Tissue of Origin | Observed Effect | Citation |
|---|---|---|---|---|
| Mastocytoma cells | Not Specified | Mast Cell | Strong cytostatic activity | medchemexpress.com |
| A7r5 | Rat (BDIX strain) | Thoracic Aorta Smooth Muscle | Inhibition of proliferation at 1 µM | caymanchem.comcaymanchem.combioscience.co.uk |
Inhibition of Mastocytoma Cell Proliferation
Antiparasitic Activity
Investigations have extended to the efficacy of this compound against parasitic organisms, particularly the obligate intracellular parasite Toxoplasma gondii.
This compound is recognized for its potent anti-Toxoplasma gondii activity. asm.orgnih.gov In studies of parasite growth, it has been used as a positive control to validate experimental models of growth inhibition. asm.orgnih.gov Research demonstrated that a 500 nM concentration of this compound effectively inhibited the growth of T. gondii. asm.orgnih.gov Toxoplasma gondii is a widespread protozoan parasite capable of causing toxoplasmosis, a significant health concern for immunocompromised individuals and during congenital infections. mdpi.complos.orgnih.gov
The antiparasitic effect of this compound has been evaluated in the context of different host cells to understand its efficacy in host-parasite interactions. asm.orgnih.gov In a comparative study, this compound was shown to inhibit the growth of T. gondii in both human foreskin fibroblast (HFF) and Caco-2 (human colorectal adenocarcinoma) cell lines. asm.orgnih.gov This consistent inhibition across different host cell types was contrasted with the activity of linoleic acid, which displayed a cell-specific phenotype. asm.orgnih.gov This suggests that the mechanism of this compound's antiparasitic action is not dependent on specific host cell metabolic pathways that differ between HFF and Caco-2 cells. asm.orgnih.gov
Table 2: Anti-Toxoplasma gondii Activity of this compound
| Host Cell Type | Parasite | Concentration | Outcome | Citation |
|---|---|---|---|---|
| Human Foreskin Fibroblasts (HFFs) | Toxoplasma gondii | 500 nM | Growth inhibition | asm.orgnih.gov |
| Caco-2 cells | Toxoplasma gondii | 500 nM | Growth inhibition | asm.orgnih.gov |
Anti-Toxoplasma gondii Activity and Growth Inhibition Studies
Investigations into Other Cellular Phenotypes
Beyond its cytostatic and antiparasitic effects, the primary molecular mechanism attributed to this compound is the inhibition of histone deacetylases (HDACs). medchemexpress.com It is classified as a cyclic tetrapeptide derivative of the HDAC inhibitor chlamydocin. caymanchem.comcaymanchem.com Specifically, this compound has been shown to inhibit the deacetylation of the histone H4 peptide in HeLa cells, with a reported half-maximal inhibitory concentration (IC50) of 30 nM. caymanchem.comcaymanchem.combioscience.co.uk This activity alters the acetylation status of histones, which is a fundamental process in regulating gene expression and can lead to various cellular outcomes, including the observed inhibition of cell proliferation. medchemexpress.com
Table 3: HDAC Inhibition Profile of this compound
| Target | Cell Line | Activity | IC50 Value | Citation |
|---|---|---|---|---|
| Histone H4 peptide deacetylation | HeLa | Inhibitory | 30 nM | caymanchem.comcaymanchem.combioscience.co.uk |
Microbial Production and Biorefinery Strategies for Dihydrochlamydocin
Metabolic Engineering for Enhanced Dihydrochlamydocin Production
Metabolic engineering aims to rationally modify the metabolic pathways of an organism to improve the production of a target compound. informaticsjournals.co.in For this compound, this involves targeted genetic alterations in its native producer, the fungus Diheterospora chlamydosporia (also known as Pochonia chlamydosporia), to channel metabolic resources towards its synthesis. researchgate.netannualreviews.orggoogle.com
This compound is a cyclic tetrapeptide, a class of non-ribosomal peptides (NRPs). nih.gov Its synthesis is not performed by ribosomes but by a large, multi-domain enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS). nih.govbohrium.comresearchgate.net The genes encoding the NRPS and any necessary tailoring enzymes are typically located together in a biosynthetic gene cluster (BGC). nih.govnih.gov Optimizing this pathway involves several key strategies:
Enhancing Precursor Supply: The synthesis of this compound requires specific amino acid building blocks. Metabolic engineering can be used to upregulate the organism's own biosynthetic pathways for these precursor amino acids, thereby increasing their intracellular availability for the NRPS enzyme. frontiersin.org
Upregulation of Biosynthetic Genes: The expression of the this compound BGC may be low under standard laboratory conditions. Identifying and overexpressing cluster-specific positive regulatory genes, such as transcription factors found within the BGC, can "switch on" or significantly boost the transcription of the entire pathway. frontiersin.orgnih.gov
Elimination of Competing Pathways: Fungi often possess numerous BGCs for other secondary metabolites. Deleting the core genes of these competing pathways can redirect metabolic flux and energy towards this compound synthesis, leading to improved yields. nih.gov
Achieving the goals of pathway optimization relies on precise and efficient genetic manipulation tools. Modern genetic engineering offers several powerful techniques applicable to filamentous fungi like Diheterospora chlamydosporia.
Targeted Gene Disruption and Integration: Technologies like CRISPR-Cas9 allow for the precise knockout of genes, such as those for competing metabolic pathways or negative regulators that might suppress BGC expression. Conversely, it can be used to insert strong, constitutive promoters upstream of the this compound NRPS gene to drive high-level expression.
Gene Dosage and Regulatory Tuning: Increasing the copy number of rate-limiting enzymes or the entire BGC can enhance production. frontiersin.org Furthermore, global regulators of secondary metabolism in fungi, such as the LaeA protein, can be overexpressed to broadly activate silent or poorly expressed gene clusters, potentially increasing this compound output. nih.gov
The following table summarizes potential genetic manipulation strategies for enhancing this compound production in its native host.
| Genetic Target | Manipulation Strategy | Objective | Reference |
| Precursor Biosynthesis Genes | Overexpression | Increase availability of required amino acid building blocks | frontiersin.org |
| Competing BGCs | Gene Knockout (e.g., via CRISPR-Cas9) | Redirect metabolic flux towards this compound | nih.gov |
| Pathway-Specific Regulators | Overexpression | "Switch on" or enhance expression of the entire BGC | frontiersin.org |
| Global Regulators (e.g., LaeA) | Overexpression | Activate silent or poorly expressed BGCs | nih.gov |
| NRPS Gene Promoter | Promoter Replacement | Replace native promoter with a strong, constitutive promoter | nih.gov |
Optimization of Biosynthetic Pathways in Native Producers
Heterologous Expression Systems for this compound
While optimizing the native producer is one approach, it is often hampered by the host's slow growth, low product titers, or lack of efficient genetic tools. nih.gov A powerful alternative is heterologous expression, which involves cloning the entire this compound BGC and transferring it to a more industrially suitable surrogate microbial host.
The choice of a surrogate host is critical for the successful production of a complex fungal metabolite. An ideal host should possess a well-characterized genome, be amenable to genetic manipulation, grow rapidly to high cell densities, and have a "clean" metabolic background with few native secondary metabolites that could interfere with product purification. nih.govnih.gov
Filamentous fungi such as Aspergillus oryzae or Aspergillus nidulans are often preferred hosts. nih.govfrontiersin.org They are closely related to many natural product producers, meaning they often possess the necessary cellular machinery for correctly folding and post-translationally modifying complex fungal enzymes like NRPSs. nih.govrsc.orgresearchgate.net Engineering these hosts can involve deleting their own major BGCs to create a clean chassis for heterologous production. nih.gov
The table below compares common microbial hosts used for heterologous expression.
| Host Organism | Advantages | Disadvantages | Reference |
| Escherichia coli | Very fast growth; excellent genetic tools; low-cost cultivation. | Often fails to express large fungal genes; lacks eukaryotic post-translational modifications; protein may form insoluble inclusion bodies. | |
| Saccharomyces cerevisiae | Well-characterized eukaryote; powerful genetic tools; generally recognized as safe (GRAS). | May struggle to process fungal introns; expression of very large BGCs can be challenging. | rsc.org |
| Aspergillus oryzae | Proven host for fungal secondary metabolites; correctly processes introns; high secretion capacity. | Slower growth than bacteria/yeast; genetics less developed than E. coli or S. cerevisiae. | nih.govfrontiersin.org |
| Aspergillus nidulans | Well-established model fungus; good genetic tools; successfully used for expressing cryptic fungal pathways. | Produces some native secondary metabolites that may need to be removed from the background strain. | nih.govrsc.org |
The primary technical challenge in heterologous expression is the large size of BGCs. An NRPS gene cluster can easily span 30-80 kb or more, making it impossible to clone using standard plasmids. frontiersin.orgnih.gov Specialized techniques have been developed to capture and express these large DNA segments.
Transformation-Associated Recombination (TAR): This method, performed in Saccharomyces cerevisiae, exploits the yeast's highly efficient homologous recombination machinery. The large BGC is cloned directly from the source organism's genomic DNA into a yeast expression vector by providing short regions of homology at the ends of the vector that match the target cluster.
In Vitro Recombination and Assembly: Methods like Gibson Assembly or Cas9-assisted targeting of chromosome segments (CATCH) allow for the in vitro assembly of multiple overlapping DNA fragments into a single large construct, which can then be introduced into the expression host.
Stepwise Pathway Reconstruction: Instead of moving the entire cluster at once, individual genes or sub-clusters can be amplified and sequentially integrated into the host's genome, each under the control of a well-characterized promoter. nih.govrsc.org This modular approach allows for fine-tuning the expression level of each biosynthetic step.
| Cloning Strategy | Description | Key Advantage | Reference |
| Transformation-Associated Recombination (TAR) | Uses yeast's homologous recombination to directly clone large BGCs from genomic DNA into a vector. | Bypasses the need for restriction enzymes and PCR amplification of the entire cluster. | |
| Gibson Assembly | An in vitro method that joins multiple DNA fragments with overlapping ends in a single isothermal reaction. | Allows for seamless assembly of large and complex constructs from multiple PCR products. | |
| Cas9-Assisted Targeting of Chromosome Segments (CATCH) | Uses Cas9 to excise a large genomic segment from the native host's chromosome, which is then captured in a cloning vector. | Enables precise capture of very large BGCs without relying on existing restriction sites. | |
| Stepwise Gene Integration | Individual genes from the BGC are cloned and expressed one by one in the surrogate host. | Allows for detailed pathway analysis and optimization of each biosynthetic step. | rsc.org |
Selection and Engineering of Surrogate Microbial Hosts
Fermentation Technologies and Process Optimization
Once a high-yielding strain—either an engineered native producer or a heterologous host—is developed, its productivity must be maximized through the optimization of the fermentation process. frontiersin.orgfrontiersin.org This is achieved by carefully controlling the physical and chemical environment within a bioreactor to promote optimal growth and metabolite synthesis.
Key parameters for optimization include:
Medium Composition: The choice of carbon (e.g., glucose, sucrose) and nitrogen (e.g., yeast extract, peptone, specific amino acids) sources is critical. informaticsjournals.co.injmb.or.krmdpi.com The carbon-to-nitrogen ratio can significantly influence the switch from primary (growth) to secondary metabolism. jmb.or.kr
Physical Parameters: Temperature, pH, and dissolved oxygen levels are crucial variables. Most fungi have a narrow optimal range for secondary metabolite production, which must be maintained through precise monitoring and control systems in the bioreactor. nih.govresearchgate.net
Fermentation Strategy: Rather than a simple batch process, fed-batch fermentation is often employed. frontiersin.org In this strategy, a concentrated nutrient feed is supplied to the culture over time. This prevents the accumulation of inhibitory levels of substrates like glucose and extends the productive phase of the fermentation, leading to significantly higher final product concentrations.
The following table presents typical parameters that are subject to optimization in fungal fermentations for the production of cyclic peptides.
| Parameter | Typical Range/Condition | Rationale | Reference |
| Temperature | 24-30 °C | Fungal enzyme activity and stability are highly temperature-dependent. | mdpi.comresearchgate.net |
| Initial pH | 6.0-7.5 | pH affects nutrient uptake and enzyme function; it often changes during fermentation. | nih.govmdpi.com |
| Carbon Source | Glucose, Sucrose (e.g., 20-40 g/L) | Primary energy and carbon source for growth and biosynthesis. | nih.govjmb.or.kr |
| Nitrogen Source | Yeast Extract, Tryptone, NaNO₃ (e.g., 15-25 g/L) | Provides nitrogen for amino acids and other essential molecules. | jmb.or.krmdpi.com |
| Inoculum Size | 5-10% (v/v) | Ensures a rapid start to the fermentation without excessively diluting the medium. | mdpi.com |
| Incubation Time | 7-14 days | Secondary metabolite production often occurs after the primary growth phase. | nih.govmdpi.com |
| Agitation & Aeration | Variable (e.g., 150-250 rpm) | Ensures proper mixing and maintains dissolved oxygen levels for aerobic respiration. | researchgate.net |
Bioengineering Approaches for this compound Analogs
The inherent structural complexity and the often low titers from natural microbial production have spurred the development of bioengineering strategies to generate analogs of this compound. These approaches aim to create novel derivatives with potentially improved efficacy, selectivity, or pharmacokinetic properties. The primary focus of these bioengineering efforts is the manipulation of the non-ribosomal peptide synthetase (NRPS) machinery responsible for the assembly of the cyclic tetrapeptide backbone.
NRPSs are large, modular enzymes where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.gov A typical NRPS module contains an adenylation (A) domain, which selects and activates the amino acid, a peptidyl carrier protein (PCP) or thiolation (T) domain, which holds the activated amino acid, and a condensation (C) domain that catalyzes peptide bond formation. frontiersin.org By modifying these domains or entire modules, researchers can alter the final peptide product.
Key bioengineering strategies applicable to generating this compound analogs include:
Adenylation (A) Domain Engineering : The A-domain is a prime target for engineering as it dictates which amino acid is incorporated. By altering the substrate specificity of the A-domains within the this compound NRPS, it is possible to substitute the native amino acids (L-phenylalanine, D-proline, 2-aminoisobutyric acid) with other proteinogenic or non-proteinogenic amino acids. mdpi.com This can lead to a wide array of novel cyclic peptide scaffolds.
Module Swapping and Deletion : Entire modules of the NRPS can be swapped or deleted to create more significant structural changes. mdpi.com For instance, replacing a module with one from a different NRPS that incorporates a different amino acid can generate a hybrid peptide. Deleting a module would result in a smaller cyclic tripeptide.
Biosynthetic Gene Cluster (BGC) Manipulation : The entire set of genes responsible for producing a natural product is known as a biosynthetic gene cluster (BGC). nih.govsecondarymetabolites.org Identifying and characterizing the BGC for this compound in Pochonia chlamydosporia is the first step toward rational bioengineering. nih.govplos.org Once identified, genetic manipulation techniques can be used to activate, overexpress, or modify the cluster to enhance the production of the native compound or to create analogs. mdpi.com For example, genes responsible for tailoring reactions, such as the formation of the crucial (2S,9S)-2-amino-9-hydroxy-8-oxodecanoyl moiety, can be targeted.
Precursor-Directed Biosynthesis and Mutasynthesis : These techniques involve feeding synthetic, non-native precursor molecules (analogs of the natural amino acid building blocks) to the producing microorganism. If the NRPS machinery has some substrate flexibility, it may incorporate these synthetic precursors into the final peptide structure, generating novel analogs.
These bioengineering approaches represent a powerful toolkit for diversifying the chemical space around this compound, offering a promising avenue for the discovery of new therapeutic agents.
Interactive Data Tables
Table 1: Producing Organisms and Chemical Formula of this compound and Related Compounds
| Compound Name | Producing Organism | Chemical Formula |
| This compound | Pochonia chlamydosporia frontiersin.org | C₂₈H₄₀N₄O₆ frontiersin.org |
| Chlamydocin | Diheterospora chlamydosporia sci-hub.se | C₂₈H₃₈N₄O₆ |
| Trapoxin A | Helicoma ambiens researchgate.net | C₃₄H₅₀N₄O₈ |
| HC-Toxin | Cochliobolus carbonum | C₂₁H₃₂N₄O₆ |
| Cyl-2 | Cylindrocladium scoparium | C₂₈H₃₈N₄O₇ |
Table 2: Reported In Vitro Activity of this compound
| Target | Assay | IC₅₀ Value |
| Histone Deacetylase (HDAC) | Histone H4 Peptide Deacetylation in HeLa cells | 30 nM researchgate.net |
Future Directions and Emerging Research Avenues
Advanced Structural Biology Techniques for Target Engagement
A precise understanding of how Dihydrochlamydocin engages with its primary target, histone deacetylase, is fundamental for designing more potent and selective derivatives. While initial conformational studies have been conducted, the application of cutting-edge structural biology techniques promises to reveal atomic-level details of this interaction.
The conformation of this compound has been previously investigated, with X-ray diffraction studies revealing a bis-gamma-turn conformation. nih.govrsc.org This structure is consistent with findings from two-dimensional NMR spectroscopy studies on the related cyclic tetrapeptide, HC-toxin. nih.govcapes.gov.br These techniques have been instrumental in providing the foundational understanding of this compound's three-dimensional shape.
Future efforts will likely involve the use of high-resolution techniques such as X-ray crystallography to solve the co-crystal structure of this compound in complex with specific HDAC isoforms. nih.govmpg.dewikipedia.org Such studies would illuminate the precise binding mode, identifying the key amino acid residues within the HDAC active site that form hydrophobic interactions and π-π stacking with the aromatic residues of the inhibitor. scbt.com This detailed structural information is invaluable for structure-based drug design, enabling the rational design of new analogues with improved affinity and selectivity.
Furthermore, Cryo-Electron Microscopy (cryo-EM) has emerged as a powerful tool for determining the structure of large protein complexes in their near-native state. adipogen.com While not yet applied to this compound, cryo-EM could be employed to study the interaction of this compound with HDACs within larger chromatin-modifying complexes, providing a more holistic view of its mechanism of action at the molecular level.
Table 1: Structural and Interaction Characteristics of this compound
| Feature | Description | Source(s) |
| Conformation | Bis-gamma-turn | nih.govrsc.org |
| HDAC Binding | Hydrophobic interactions, π-π stacking with aromatic residues | scbt.com |
| Inhibitory Potency | IC50 = 30 nM (HeLa cell histone H4 peptide deacetylation) | researchgate.net |
Elucidation of Novel Biological Targets and Pathways
While the primary mechanism of action for this compound is the inhibition of histone deacetylases, the full spectrum of its biological targets and affected cellular pathways remains to be explored. nih.govautm.net Identifying novel targets is crucial for understanding its complete pharmacological profile and for uncovering potential new therapeutic applications.
This compound is known to be a potent inhibitor of histone H4 peptide deacetylation in HeLa cells. researchgate.net Its activity is attributed to its unique binding affinity within the active site of HDAC enzymes, leading to specific steric hindrance that impacts the enzyme's catalytic efficiency. scbt.com This inhibition of HDACs is a key regulatory mechanism in various biological processes, including cell cycle control and differentiation. scbt.com
Future research should focus on target deconvolution studies to identify potential off-target interactions. This can be achieved through techniques such as chemical proteomics, where derivatives of this compound are used as baits to pull down interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry could reveal novel binding partners.
Furthermore, exploring the downstream effects of this compound on cellular signaling pathways is essential. While it is known to regulate gene expression, the specific genes and pathways modulated by this compound are not fully characterized. scbt.com Techniques like pathway analysis of gene expression data from this compound-treated cells can help to identify enriched pathways, offering insights into its broader biological effects. frontiersin.orgasm.org
Chemoenzymatic Synthesis and Biocatalysis for this compound and Derivatives
The total synthesis of this compound has been reported, providing a foundation for creating structural analogues. researchgate.netacs.orgiupac.org However, the development of more efficient and scalable synthetic routes, particularly those employing enzymatic catalysis, is a key area for future research. The synthesis of cyclic tetrapeptides is notoriously challenging due to significant ring strain. biorxiv.org
Chemoenzymatic approaches, which combine the precision of enzymatic reactions with the versatility of chemical synthesis, offer a promising avenue for the production of this compound and its derivatives. researchgate.netnih.govacs.org Recent advancements in the use of non-ribosomal peptide (NRP) cyclases and penicillin-binding protein-type thioesterases (PBP-type TEs) have demonstrated their potential for the efficient macrocyclization of small peptides, including tetrapeptides. autm.netbiorxiv.org These enzymes can catalyze the formation of the cyclic peptide backbone with high regio- and chemoselectivity, overcoming some of the challenges associated with purely chemical cyclization methods. researchgate.netresearchgate.net
The discovery and engineering of novel cyclases with broad substrate specificity could enable the creation of a diverse library of this compound analogues. biorxiv.orgbiorxiv.org For instance, the use of PBP-type TEs has been shown to be effective for the cyclization of a wide variety of tetrapeptide substrates. biorxiv.org By incorporating non-canonical amino acids or modifying the side chains of the constituent amino acids through chemical synthesis prior to enzymatic cyclization, a range of novel derivatives could be generated for structure-activity relationship (SAR) studies. nih.govox.ac.uk
Integrative Omics Approaches in this compound Research (e.g., Gene Expression Data Analysis)
To gain a comprehensive understanding of the cellular response to this compound, future research will need to embrace integrative omics approaches. researchgate.net By combining data from transcriptomics, proteomics, and metabolomics, a systems-level view of the compound's effects can be constructed. biorxiv.org
The analysis of gene expression data, for instance using tools like GEO2R for differential expression analysis from GEO datasets, can reveal the global transcriptional changes induced by this compound treatment. nih.govbioconductor.orggithub.io Identifying upregulated and downregulated genes can provide clues about the cellular pathways that are most affected. frontiersin.org For HDAC inhibitors in general, integrative analysis of pharmacological and transcriptomics data has been used to identify gene signatures that predict sensitivity or resistance in cancer cell lines. nih.gov Such approaches could be applied to this compound to identify patient populations that are most likely to benefit from treatment.
Metabolomic profiling of cells treated with this compound can uncover alterations in metabolic pathways. frontiersin.org It is known that HDAC inhibitors can induce metabolic reprogramming in cancer cells. biorxiv.org Untargeted metabolomics using techniques like liquid chromatography-mass spectrometry can provide a snapshot of the metabolic state of the cell, revealing changes in key metabolites and pathways.
Integrating these different omics datasets will be crucial for building comprehensive models of this compound's mechanism of action. nih.gov For example, correlating changes in gene expression with alterations in protein abundance and metabolite levels can help to construct a more complete picture of the drug's impact on cellular function and identify key nodes in the network that could be targeted for combination therapies. activemotif.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dihydrochlamydocin, and how can researchers optimize reaction yields while ensuring purity?
- Methodological Answer : Synthesis typically involves cyclization of linear precursors followed by hydrogenation. Optimization requires monitoring reaction parameters (temperature, solvent polarity) via HPLC or LC-MS to track intermediates. Column chromatography is critical for purification, but yields can be improved using microwave-assisted synthesis or flow chemistry. Structural integrity should be confirmed via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What biological targets and mechanisms of action are currently attributed to this compound, and what experimental assays validate these claims?
- Methodological Answer : this compound is reported as a histone deacetylase (HDAC) inhibitor. Target validation employs surface plasmon resonance (SPR) for binding affinity, enzymatic inhibition assays (e.g., fluorogenic substrates), and cellular assays (e.g., Western blot for histone acetylation). Orthogonal validation using CRISPR knockouts or RNAi silencing of HDAC isoforms is recommended to confirm specificity .
Q. How can researchers ensure the purity and structural integrity of this compound in experimental settings?
- Methodological Answer : Purity (>95%) is confirmed via reversed-phase HPLC with UV/Vis detection, while structural integrity is validated using tandem MS/MS fragmentation patterns. Stability studies under varying pH and temperature conditions are essential for long-term storage. Impurity profiling via NMR can identify degradation byproducts .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported dose-response relationships for this compound across studies?
- Methodological Answer : Conduct a systematic review (following Cochrane guidelines) to identify confounding variables (e.g., cell line variability, assay protocols) . Replicate experiments using standardized conditions (e.g., ATCC-validated cell lines, controlled passage numbers) and employ dose-response curve normalization to internal controls. Use meta-analysis to quantify heterogeneity across datasets .
Q. What statistical approaches are appropriate for analyzing non-linear dose-response data in this compound cytotoxicity studies?
- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) are ideal for IC determination. Bootstrap resampling can assess confidence intervals, while ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares multiple groups. Outlier detection via Grubbs’ test ensures data robustness .
Q. How can researchers address reproducibility challenges when translating this compound effects from in vitro to in vivo models?
- Methodological Answer : Optimize pharmacokinetic parameters (e.g., bioavailability via PEGylation) and validate target engagement in vivo using PET imaging or pharmacodynamic biomarkers. Use syngeneic or humanized mouse models to mimic human physiology. Cross-validate findings with organoid or 3D cell culture systems .
Q. What strategies validate the specificity of this compound in complex biological systems with overlapping HDAC isoforms?
- Methodological Answer : Employ isoform-selective inhibitors as negative controls in competition assays. Use chemical proteomics (e.g., affinity-based protein profiling) to identify off-target interactions. CRISPR-Cas9-mediated HDAC isoform knockouts in cell lines provide genetic confirmation of specificity .
Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in supplementary materials to ensure transparency?
- Methodological Answer : Include raw spectral files (e.g., JCAMP-DX format) and annotated peak assignments in supplementary data. Provide experimental details (solvent, temperature, instrument parameters) to enable replication. Cross-reference with published spectra in databases like PubChem or ChemSpider .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
